molecular formula C9H13N5O3 B2407546 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 331675-08-2

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2407546
CAS No.: 331675-08-2
M. Wt: 239.235
InChI Key: LSNVYTUQPGZBNN-UHFFFAOYSA-N
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Description

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is a research-grade chemical of significant interest in medicinal chemistry, particularly in the investigation of cardiovascular therapeutics. This compound is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione (theophylline), a classic xanthine scaffold known for its biological activity. Scientific research on structurally related 7,8-disubstituted theophylline analogues has demonstrated promising pharmacological profiles, including antiarrhythmic activity in experimental models such as epinephrine-induced arrhythmia . These compounds are studied for their potential effects on the cardiovascular system, which may include influencing heart rate and electrocardiogram (ECG) parameters like the P-Q and Q-T intervals . The specific structural motif of an 8-alkylamino substitution, as seen in this compound, is a key feature in the ongoing exploration of structure-cardiovascular activity relationships aimed at developing new pharmacologically active molecules . This product is intended for research purposes to further elucidate the mechanisms of action and therapeutic potential of modified xanthine derivatives.

Properties

IUPAC Name

8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-13-5-6(11-8(13)10-3-4-15)14(2)9(17)12-7(5)16/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNVYTUQPGZBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331675-08-2
Record name 8-((2-HYDROXYETHYL)AMINO)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione exhibits various biological activities that make it a candidate for therapeutic applications:

Antiviral Properties

Research indicates that purine derivatives can inhibit viral replication. Studies have shown that similar compounds exhibit antiviral activity by interfering with nucleic acid synthesis in viruses. This compound may serve as a lead structure for developing antiviral agents against specific viral infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In a study involving the synthesis of new purine derivatives, several compounds demonstrated significant anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests that this compound could be further explored for its potential as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism is hypothesized to involve the inhibition of cell proliferation and induction of apoptosis in malignant cells. Further research is necessary to elucidate its efficacy and safety profile in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from readily available purine derivatives. Researchers have also synthesized various derivatives of this compound to enhance its biological activity and selectivity against specific targets .

Derivative Biological Activity Reference
Compound AAntiviral
Compound BAnti-inflammatory
Compound CCytotoxic

Case Studies

  • Anti-inflammatory Activity Study :
    • A series of experiments were conducted to evaluate the anti-inflammatory effects of newly synthesized purine derivatives including this compound.
    • Results indicated that several derivatives exhibited comparable or superior activity compared to traditional NSAIDs.
    • The study utilized various in vitro assays to assess the inhibition of pro-inflammatory cytokines .
  • Antiviral Screening :
    • A screening program tested the antiviral efficacy of this compound against a panel of viruses.
    • Preliminary results showed promise in inhibiting viral replication mechanisms.
    • Further investigations are planned to optimize the structure for enhanced antiviral potency .

Mechanism of Action

The mechanism of action of 8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant with a similar purine structure.

    Theophylline: Used in respiratory diseases like asthma and COPD.

    Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Biological Activity

8-(2-Hydroxy-ethylamino)-3,7-dimethyl-3,7-dihydro-purine-2,6-dione, commonly referred to as a derivative of purine, exhibits notable biological activities that make it a subject of interest in medicinal chemistry. This compound is structurally related to several biologically active molecules and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H13N5O3C_9H_{13}N_5O_3 with a molecular weight of 227.23 g/mol. It belongs to the class of purine derivatives and possesses a hydroxyl group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act on adenosine receptors, which play crucial roles in numerous physiological processes including inflammation and neurotransmission.

Biological Activities

  • Adenosine Receptor Modulation :
    • The compound has shown potential in modulating adenosine receptors (A1, A2A, A2B, A3), which are implicated in cardiovascular regulation and neuroprotection. Studies suggest that it may enhance vasodilation and exhibit neuroprotective effects by modulating these receptors .
  • Antidepressant-like Effects :
    • Preliminary pharmacological evaluations indicate that derivatives similar to this compound exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems such as serotonin and norepinephrine is believed to be involved .
  • Inhibition of Inflammatory Pathways :
    • The compound may also inhibit pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies. This is particularly relevant in conditions like arthritis and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Murai et al. (2023)Investigated the binding affinity of purine derivatives to adenosine receptors and found significant interactions with A2A receptors .
Seshadri et al. (2022)Reported on the synthesis of purine derivatives and their potential antidepressant activity through modulation of neurotransmitter systems .
Topal et al. (2021)Focused on the inhibition of inflammatory pathways by purine derivatives, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated xanthine precursors (e.g., 8-bromo-1,3-dimethylxanthine) with 2-hydroxyethylamine. Intermediates are typically characterized using FTIR (e.g., peaks at ~3344 cm⁻¹ for N-H stretching and ~1697 cm⁻¹ for C=O groups) and mass spectrometry (e.g., m/z = 169 for fragmentation patterns). Confirmatory ¹H NMR analysis is essential to verify substitution patterns and regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A combination of FTIR , ¹H/¹³C NMR , and high-resolution mass spectrometry (HRMS) is recommended. For example, FTIR identifies functional groups (e.g., -NH and C=O), while NMR resolves methyl group environments (δ ~3.3–3.5 ppm for N-methyl protons). HRMS provides exact mass confirmation (e.g., calculated vs. observed molecular ion) .

Q. How can researchers determine the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Use HPLC with UV detection (λ = 270–280 nm for purine derivatives) to assess purity. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and varying pH) monitored via UPLC-MS to detect decomposition products. Crystallography (e.g., single-crystal X-ray diffraction) can confirm structural integrity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity or binding affinity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using AutoDock Vina or Schrödinger Suite) predicts interactions with targets like adenosine receptors. Tools like ChemAxon’s *Chemicalize.org * provide drug-likeness scores (e.g., LogP, polar surface area) .

Q. How do structural modifications (e.g., hydroxyethylamino vs. alkylamino substituents) impact pharmacological activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing hydroxyethyl with propyl or aryl groups) and testing in vitro (e.g., enzyme inhibition assays). Compare LogD values (via shake-flask method) to correlate hydrophilicity with activity. NMR-based conformational analysis can reveal steric effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). For conflicting solubility data, use dynamic light scattering (DLS) to assess aggregation in buffer solutions .

Q. How can crystallography data inform the design of derivatives with improved selectivity?

  • Methodological Answer : Analyze X-ray crystal structures of the compound bound to target proteins (e.g., PDE inhibitors) to identify key hydrogen bonds or π-π interactions. Use in silico mutagenesis (e.g., Rosetta) to predict substitutions (e.g., fluorination at C8) that enhance binding entropy or reduce off-target effects .

Q. What theoretical frameworks guide mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer : Link experiments to kinetic isotope effects (KIE) or quantum mechanics/molecular mechanics (QM/MM) models to elucidate metabolic steps (e.g., cytochrome P450-mediated oxidation). Use isotope labeling (e.g., ¹⁴C or ²H) with LC-MS/MS to track metabolite formation in hepatocyte assays .

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